Enantiomeric Configuration: (R)-Isomer Enables Diastereomeric Resolution Inaccessible to Racemate or (S)-Isomer
The (R)-absolute configuration of (1R)-1-cycloheptylethan-1-amine hydrochloride is the critical determinant of its utility as a chiral resolving agent. In diastereomeric resolution of racemic acids using (R,R)-tartaric acid, the (R)-amine forms the [(R)-1-cycloheptylethan-1-ammonium, (R,R)-tartrate] salt, which is diastereomeric to and separable from the salt formed by the (S)-enantiomer . The racemate cannot achieve enantiomeric enrichment, and the (S)-enantiomer produces the opposite diastereomeric pairing, fundamentally altering separation efficiency and product stereochemistry [1]. Commercial (R)-enantiomer is supplied at 95% enantiomeric purity, confirmed by chiral HPLC and NMR batch analysis .
| Evidence Dimension | Stereochemical identity and resolution capability |
|---|---|
| Target Compound Data | (R)-enantiomer, ≥95% ee (vendor specification); forms specific diastereomeric salt with (R,R)-tartaric acid |
| Comparator Or Baseline | (S)-enantiomer (CAS 177859-53-9): forms opposite diastereomeric salt pairing; racemate (CAS 955010-32-9): cannot effect enantiomeric separation |
| Quantified Difference | Qualitative difference in diastereomeric salt identity; commercial enantiomeric purity quantified at ≥95% for both enantiomers individually vs. 0% ee for racemate |
| Conditions | Diastereomeric salt resolution with chiral acids such as (R,R)-tartaric acid; chiral HPLC confirmation |
Why This Matters
For any stereochemically sensitive application — chiral resolution, asymmetric catalysis, or enantiomer-specific biological assays — the (R)-enantiomer is non-interchangeable with either the (S)-enantiomer or racemate.
- [1] Ferreira FC, Ghazali NF, Cocchini U, Livingston AG. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. 2006;17(9):1337-1348. View Source
